![molecular formula C10H7F3N2O2 B6153231 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid CAS No. 148058-40-6](/img/no-structure.png)
2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(Trifluoromethyl)phenylacetic acid has been synthesized . Another related compound, 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane, was synthesized by the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in DMSO .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Scientific Research Applications
Antithrombotic Agents
Compounds with trifluoromethylphenyl groups have been used in the synthesis of potential antithrombotics, which are medications that reduce the formation of blood clots .
Lipoxygenase Inhibitors
These inhibitors are used in research related to inflammation and allergic reactions, as lipoxygenase is an enzyme involved in the metabolism of fatty acids .
PPARγ/δ Dual Agonists Synthesis
Such agonists are relevant in diabetes research, as they play a role in regulating lipid metabolism and glucose homeostasis .
A2B Adenosine Receptor Antagonists
These antagonists are important in studying various physiological processes, including inflammation, and have potential therapeutic applications .
Chemical Probe Synthesis
Trifunctional building blocks containing light-activated diazirine are used for synthesizing chemical probes for biological research .
Anti-androgen Therapy
Compounds with similar structures are used in managing conditions like metastatic carcinoma by acting as anti-androgens .
Mechanism of Action
Target of Action
Similar compounds with a diazirine group are often used as photo-reactive cross-linkers in biological research . They can bind to various biological targets when exposed to UV light, allowing researchers to study protein-protein interactions and other biological phenomena .
Mode of Action
The mode of action of this compound is likely related to its diazirine group. Diazirines are known to form covalent bonds with nearby molecules when exposed to UV light . This property makes them useful as cross-linkers, allowing them to create stable links between different biological molecules. The trifluoromethyl group may enhance the reactivity of the diazirine .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the efficiency of diazirine cross-linking is known to be influenced by UV light intensity . Furthermore, the compound’s stability could be affected by factors such as pH and temperature.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid involves the introduction of a diazirine group onto a phenylacetic acid molecule, followed by trifluoromethylation and subsequent acidification to form the final product.", "Starting Materials": [ "Phenylacetic acid", "3-bromo-1-(trifluoromethyl)-1H-pyrazole", "Sodium hydride", "Diethyl ether", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Phenylacetic acid is reacted with chloroacetyl chloride in the presence of sodium hydroxide to form 2-chloroacetylphenylacetic acid.", "The resulting product is then reacted with 3-bromo-1-(trifluoromethyl)-1H-pyrazole in the presence of sodium hydride and diethyl ether to form 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid.", "The product is then trifluoromethylated using a suitable reagent such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.", "Finally, the product is acidified using hydrochloric acid and neutralized with sodium bicarbonate before being extracted with ethyl acetate to obtain the final product." ] } | |
CAS RN |
148058-40-6 |
Product Name |
2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid |
Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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